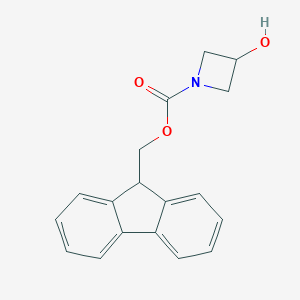

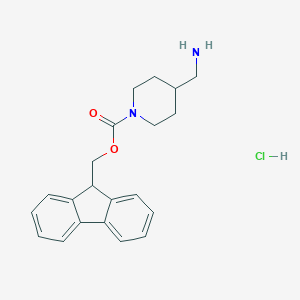

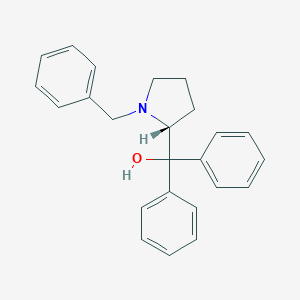

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

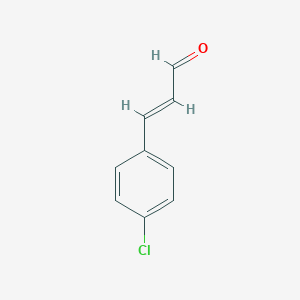

“®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is a complex organic compound. It is a derivative of Diphenylmethanol, which is a secondary alcohol that is diphenylmethane carrying a hydroxy group at position 1 . It is also known as benzhydrol .

Synthesis Analysis

The synthesis of diphenylmethanol derivatives, including “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, can be achieved through Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . This method enables the selective syntheses of diphenylmethanol derivatives with very simple procedures, without expensive reagents and apparatuses .

Molecular Structure Analysis

The molecular structure of diphenylmethanol, the parent compound of “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, is characterized by a diphenylmethane backbone carrying a hydroxy group at position 1 . The crystal and molecular structure of diphenylmethane, the core structure of diphenylmethanol, has been studied .

Chemical Reactions Analysis

The chemical reactions involving diphenylmethanol derivatives can be catalyzed by AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, and post-synthetic work-up with alumina containing water or a primary alcohol . The alumina used in the reaction could be recycled repeatedly through washing with water and drying .

Physical And Chemical Properties Analysis

Diphenylmethanol, the parent compound of “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, is a secondary alcohol and a member of benzyl alcohols . It is a secondary alcohol that is diphenylmethane which carries a hydroxy group at position 1 .

Aplicaciones Científicas De Investigación

Synthesis of Esters Via a Greener Steglich Esterification

- Summary of the Application: A modified Steglich esterification reaction was used to synthesize a small library of ester derivatives with primary and secondary alcohols . The methodology uses a non-halogenated and greener solvent, acetonitrile, and enables product isolation in high yields without the need for chromatographic purification .

- Methods of Application: The protocol exhibits rates and yields that are comparable to traditional solvent systems and employs an extraction and wash sequence that eliminates the need for the purification of the ester product via column chromatography . This general method can be used to couple a variety of carboxylic acids with 1° and 2° aliphatic alcohols, benzylic and allylic alcohols, and phenols to obtain pure esters in high yields .

- Results or Outcomes: Using the modified Steglich esterification in acetonitrile followed by an acid-base extraction workup, 3-methoxybenzyl cinnamate was obtained as a light-yellow oil (205 mg, 90% yield) without the need for column chromatography .

Synthesis of Thiophene Derivatives

- Summary of the Application: Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application: The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .

- Results or Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Direct Cross-Coupling of Benzyl Alcohols

- Summary of the Application: In pursuit of effective synthetic routes functioning under greener pathways to achieve direct C–C bond formation, N-iodosuccinimide (NIS) has been reported as the most effective precatalyst among the N-halosuccinimides (NXSs) for the direct cross-coupling of benzyl alcohols with C-nucleophiles under solvent .

- Methods of Application: The study involves the use of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles . This method provides a greener pathway for C–C bond formation .

- Results or Outcomes: The study demonstrates the effectiveness of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles .

Direct Cross-Coupling of Benzyl Alcohols

- Summary of the Application: In pursuit of effective synthetic routes functioning under greener pathways to achieve direct C–C bond formation, N-iodosuccinimide (NIS) has been reported as the most effective precatalyst among the N-halosuccinimides (NXSs) for the direct cross-coupling of benzyl alcohols with C-nucleophiles under solvent .

- Methods of Application: The study involves the use of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles . This method provides a greener pathway for C–C bond formation .

- Results or Outcomes: The study demonstrates the effectiveness of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles .

Direcciones Futuras

The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

Propiedades

IUPAC Name |

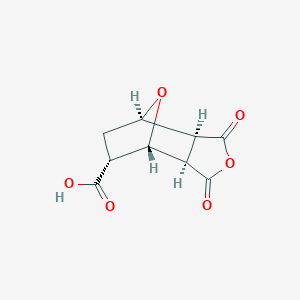

[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOXPIPWRDWNBA-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.